molecular formula C9H8N2O2 B3191591 Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- CAS No. 55908-45-7

Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-

Cat. No.: B3191591
CAS No.: 55908-45-7
M. Wt: 176.17 g/mol
InChI Key: ZQJNLPUSXUFYKO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The acetyl group at the 3-position of the pyrazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- can be achieved through various synthetic routes. One common method involves the cycloannulation of β-iodovinyl sulfones with 1-aminopyridinium iodide under basic conditions. This reaction is mediated by potassium carbonate and proceeds through a tandem cycloannulative-desulfonylation mechanism . Another method involves the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation . These methods offer good yields and functional group tolerance.

Industrial Production Methods

Industrial production of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of microwave-assisted synthesis and metal-free protocols are preferred for their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine-2,3-dione derivatives, while reduction may produce pyrazolopyridine-2-ol derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound may also interact with DNA or proteins, leading to changes in cellular processes such as gene expression and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is unique due to its specific ring structure and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields.

Properties

IUPAC Name

3-acetyl-1H-pyrazolo[1,5-a]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)8-7-4-2-3-5-11(7)10-9(8)13/h2-5H,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNLPUSXUFYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480567
Record name Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55908-45-7
Record name Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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